molecular formula C15H25NO3 B13175475 tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate

tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate

Cat. No.: B13175475
M. Wt: 267.36 g/mol
InChI Key: AAGVRPHONRGJDN-UHFFFAOYSA-N
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Description

tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H25NO3 and a molecular weight of 267.36 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced on a smaller scale for research purposes. Industrial production would likely involve similar synthetic routes but optimized for larger-scale operations, including considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol .

Scientific Research Applications

tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The azetidine ring structure also contributes to its unique chemical properties and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activity. Its formyl group and azetidine ring make it a valuable compound for various research applications .

Properties

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

tert-butyl 3-(2-formyl-3-propan-2-ylcyclopropyl)azetidine-1-carboxylate

InChI

InChI=1S/C15H25NO3/c1-9(2)12-11(8-17)13(12)10-6-16(7-10)14(18)19-15(3,4)5/h8-13H,6-7H2,1-5H3

InChI Key

AAGVRPHONRGJDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(C1C2CN(C2)C(=O)OC(C)(C)C)C=O

Origin of Product

United States

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